Cas no 24250-85-9 (H-Phe(4-I)-OH)

H-Phe(4-I)-OH 化学的及び物理的性質
名前と識別子
-
- 4-Iodo-L-phenylalanine
- H-p-Iodo-Phe-OH
- H-Phe(4-I)-OH
- L-4-Iodophe
- 4-Iodo-L-phenylalaine
- H-L-Phe(4-I)-OH
- L-4-Iodophenylalanine
- L-Phe(4-I) -OH 4-Iodo-L-Phenylalanine
- L-Phenylalanine, 4-iodo-
- (2S)-2-amino-3-(4-iodophenyl)propanoic acid
- (S)-2-amino-3-(4-iodophenyl)propanoic acid
- (S)-4-iodophenylalanine
- 4-IODO-PHE-OH
- H-PHE(P-I)-OH
- H-p-I-L-Phe-OH
- H-P-IODO-L-PHE-OH
- L-4-Iodo-phe-OH
- L-PHE(4-I)-OH
- p-iodophenylalanine
- RARECHEM BK PT 0163
- 4-Iodophenylalanine
- IODO-PHENYLALANINE
- p-Iodo-l-phenylalanine
- Phenylalanine, 4-iodo-
- (L)-4-iodophenylalanine
- J882Z73MPL
- (2S)-2-azanyl-3-(4-iodophenyl)propanoic acid
- DL-4-iodophenylalanine
- para-Iodophenylalanine
- 4-iod-l-phenylalanin
- 4-Iodo-L-phenyl
- (2S)-2-azaniumyl-3-(4-iodophenyl)propanoate
- AKOS015889986
- 4-Iodo-L-phenylalanine, purum, >=96.0% (HPLC), ~1 mol/mol water
- 24250-85-9
- AC-5858
- HY-W007615
- EN300-118974
- W-202009
- A817169
- AS-12204
- PZNQZSRPDOEBMS-QMMMGPOBSA-N
- 1991-81-7
- Alanine, 3-(p-iodophenyl)-, L-
- CS-W007615
- NS00068271
- Q27094578
- DB03660
- Z1269142887
- AKOS015853978
- J-300409
- MFCD00002602
- SCHEMBL44619
- CHEBI:44964
- AM20060569
- UNII-J882Z73MPL
- BBL102376
- STL556178
-
- MDL: MFCD00002602
- インチ: 1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
- InChIKey: PZNQZSRPDOEBMS-QMMMGPOBSA-N
- ほほえんだ: IC1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])[C@@]([H])(C(=O)O[H])N([H])[H]
- BRN: 4411317
計算された属性
- せいみつぶんしりょう: 290.97600
- どういたいしつりょう: 290.976
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 63.3
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): -0.9
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 1.8240
- ゆうかいてん: 258-260°C
- ふってん: 366.8℃ at 760 mmHg
- フラッシュポイント: 175.6ºC
- 屈折率: 1.653
- すいようせい: Partly miscible with water.
- PSA: 63.32000
- LogP: 1.94590
- かんど: Light Sensitive
- ひせんこうど: -6.5 ±2°, [c=1%, acetic acid: water (4:1)]
- ようかいせい: 未確定
H-Phe(4-I)-OH セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGKドイツ:3
- セキュリティの説明: S22-S24/25
- 福カードFコード:8
-
危険物標識:
- セキュリティ用語:S22;S24/25
- ちょぞうじょうけん:Store long-term at -20°C
H-Phe(4-I)-OH 税関データ
- 税関コード:2922499990
- 税関データ:
中国税関コード:
2922499990概要:
2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
P.輸入動植物/動植物製品検疫
Q.海外動植物/動植物製品検疫
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
H-Phe(4-I)-OH 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D588711-1kg |
L-4-Iodophenylalanine |
24250-85-9 | 98% | 1kg |
$2500 | 2023-09-03 | |
abcr | AB355723-100 g |
4-Iodo-L-phenylalanine, 95%; . |
24250-85-9 | 95% | 100g |
€635.90 | 2022-06-10 | |
Enamine | EN300-118974-25.0g |
(2S)-2-amino-3-(4-iodophenyl)propanoic acid |
24250-85-9 | 95.0% | 25.0g |
$159.0 | 2025-02-19 | |
Enamine | EN300-118974-100.0g |
(2S)-2-amino-3-(4-iodophenyl)propanoic acid |
24250-85-9 | 95.0% | 100.0g |
$549.0 | 2025-02-19 | |
abcr | AB355723-25g |
4-Iodo-L-phenylalanine, 95% (H-L-Phe(4-I)-OH); . |
24250-85-9 | 95% | 25g |
€229.00 | 2024-04-18 | |
Enamine | EN300-118974-1.0g |
(2S)-2-amino-3-(4-iodophenyl)propanoic acid |
24250-85-9 | 95.0% | 1.0g |
$26.0 | 2025-02-19 | |
TRC | I728255-250mg |
4-Iodo-L-phenylalanine |
24250-85-9 | 250mg |
$75.00 | 2023-05-18 | ||
TRC | I728255-500mg |
4-Iodo-L-phenylalanine |
24250-85-9 | 500mg |
$87.00 | 2023-05-18 | ||
TRC | I728255-1g |
4-Iodo-L-phenylalanine |
24250-85-9 | 1g |
$ 80.00 | 2022-06-04 | ||
abcr | AB355723-1 g |
4-Iodo-L-phenylalanine, 95%; . |
24250-85-9 | 95% | 1g |
€60.60 | 2022-06-10 |
H-Phe(4-I)-OH 関連文献
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
H-Phe(4-I)-OHに関する追加情報
Introduction to H-Phe(4-I)-OH (CAS No. 24250-85-9)
H-Phe(4-I)-OH, also known as L-Phenylalanine (4-Iodo) or L-4-Iodo-Phenylalanine, is a synthetic amino acid with the chemical formula C9H10INO3. This compound is characterized by its unique iodine substitution on the phenyl ring, which imparts distinct properties and biological activities. The compound is widely studied in the fields of medicinal chemistry, biochemistry, and pharmaceutical research due to its potential applications in drug development and therapeutic interventions.
The chemical structure of H-Phe(4-I)-OH consists of a central α-amino acid backbone with an iodine-substituted phenyl ring. This structural feature makes it a valuable building block in the synthesis of peptides and proteins, particularly those designed to interact with specific biological targets. The iodine substitution can influence the compound's solubility, stability, and reactivity, making it an attractive candidate for various biochemical and pharmacological studies.
In recent years, significant advancements have been made in understanding the biological activities of H-Phe(4-I)-OH. Research has shown that this compound can modulate various cellular processes, including signal transduction pathways and protein-protein interactions. For instance, studies have demonstrated that H-Phe(4-I)-OH can act as a potent inhibitor of certain enzymes involved in signal transduction, such as protein kinases. This property has led to its exploration as a potential therapeutic agent for treating diseases characterized by aberrant signaling pathways, such as cancer and neurodegenerative disorders.
The synthesis of H-Phe(4-I)-OH involves several well-established chemical reactions. One common method involves the iodination of L-phenylalanine using an appropriate iodinating agent, followed by deprotection to yield the final product. The choice of reagents and reaction conditions can significantly impact the yield and purity of the synthesized compound. Advanced synthetic techniques, such as solid-phase peptide synthesis (SPPS), have also been employed to incorporate H-Phe(4-I)-OH into larger peptide sequences with high efficiency and accuracy.
In addition to its potential therapeutic applications, H-Phe(4-I)-OH has been used as a tool in basic research to investigate the structure-function relationships of proteins and peptides. Its unique chemical properties make it an excellent probe for studying protein folding, stability, and dynamics. For example, researchers have utilized H-Phe(4-I)-OH-containing peptides to explore the effects of halogen substitutions on protein-protein interactions and enzyme catalysis.
The safety profile of H-Phe(4-I)-OH is an important consideration in both research and clinical settings. While the compound is generally considered safe for laboratory use under proper handling conditions, it is essential to follow standard safety protocols to minimize any potential risks. Studies have shown that H-Phe(4-I)-OH exhibits low toxicity in vitro and in vivo, making it a suitable candidate for further preclinical and clinical evaluations.
In conclusion, H-Phe(4-I)-OH (CAS No. 24250-85-9) is a versatile synthetic amino acid with promising applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable tool for investigating various cellular processes and developing novel therapeutic agents. Ongoing research continues to uncover new insights into the properties and potential uses of this compound, contributing to advancements in the field of biomedicine.
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